N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-(5-Chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide-functionalized dihydropyrimidine derivative. Its structure features a pyrimidine core substituted with hydroxyl, methyl, and oxo groups at positions 2, 4, and 6, respectively. The sulfonamide group at position 5 bridges the pyrimidine ring to a 5-chloro-2-phenoxyphenyl substituent.
Properties
Molecular Formula |
C17H14ClN3O5S |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H14ClN3O5S/c1-10-15(16(22)20-17(23)19-10)27(24,25)21-13-9-11(18)7-8-14(13)26-12-5-3-2-4-6-12/h2-9,21H,1H3,(H2,19,20,22,23) |
InChI Key |
IIUJHCDFOBEXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the chlorination of 2-phenoxyphenyl to obtain 5-chloro-2-phenoxyphenyl.
Pyrimidine Ring Formation: The chlorinated intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves the use of formamide derivatives and cyclization agents.
Sulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Structural Insights :
- Substituent Effects: The 5-chloro-2-phenoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance membrane penetration compared to Analog 2’s fluorophenyl group . Sulfonamide vs. Aromatic vs. Aliphatic Substituents: Analog 3’s aliphatic peptide-like chain contrasts with the target’s aromatic substituents, suggesting divergent biological targets (e.g., enzymes vs. membrane proteins) .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: Analog 2 demonstrated antibacterial and antifungal activity attributed to its pyrimidine core and fluorophenyl/methoxyphenyl substituents, which disrupt microbial cell membranes or enzyme function . Analog 1 lacks reported activity, but its sulfamoyl group is a hallmark of sulfa drugs, implying possible antibacterial mechanisms via dihydropteroate synthase inhibition .
- Solubility and Bioavailability: The target compound’s sulfonamide and hydroxyl groups may improve aqueous solubility compared to Analog 3’s lipophilic structure. However, the 5-chloro-2-phenoxyphenyl group could counteract this, reducing solubility relative to Analog 2’s methoxy substituent .
- Crystallographic and Conformational Data: Analog 2’s crystal structure revealed intramolecular N–H⋯N hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes), which stabilize its bioactive conformation . Similar conformational rigidity in the target compound could enhance target selectivity. The use of SHELX software (e.g., SHELXL, SHELXS) for refining crystal structures is noted in Analog 2 and related compounds, underscoring its reliability in elucidating structural details critical for activity .
Research Findings and Implications
Structural-Activity Relationships (SAR) :
Gaps and Future Directions :
- The target compound’s pharmacological profile remains uncharacterized. In vitro assays against bacterial/fungal strains and enzyme targets (e.g., dihydropteroate synthase) are needed.
- Computational modeling (e.g., docking studies) could predict binding modes relative to Analog 2 and sulfa drugs.
Biological Activity
N-(5-chloro-2-phenoxyphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C17H14ClN3O5S. Its structure features a sulfonamide functional group and a dihydropyrimidine core, which are known to contribute to various biological activities. The presence of a chloro-substituted phenyl group and a phenoxy group enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
1. Antimicrobial Activity:
this compound has shown promising antimicrobial properties. Sulfonamides are recognized for their ability to inhibit bacterial growth by interfering with folate synthesis, an essential process for bacterial survival. In vitro studies indicate that this compound exhibits activity comparable to established antibiotics like penicillin G and ciprofloxacin against various bacterial strains .
2. Anti-inflammatory Activity:
The compound's dihydropyrimidine structure is associated with antioxidant properties, which may play a role in mitigating inflammation. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be related to its structural components:
| Structural Feature | Contribution to Activity |
|---|---|
| Sulfonamide Group | Inhibits bacterial folate synthesis |
| Dihydropyrimidine Core | Exhibits antioxidant properties |
| Chloro Group | Enhances lipophilicity and bioavailability |
| Hydroxyl Group | Potentially increases solubility |
Case Studies and Research Findings
Case Study 1: Antimycobacterial Activity
A study investigated the antimycobacterial activity of related compounds, demonstrating that derivatives similar to this compound showed significant efficacy against mycobacterial strains. The compounds were tested using RP-HPLC for lipophilicity and exhibited activities comparable to isoniazid .
Case Study 2: Structure Optimization
Research focused on optimizing the structure of related sulfonamide derivatives revealed that modifications in the phenoxy group could enhance antibacterial potency. This highlights the importance of structural variations in developing more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : Begin with established pyrimidine sulfonamide synthesis protocols, such as coupling 5-chloro-2-phenoxyaniline with a functionalized dihydropyrimidine sulfonamide intermediate. Optimize yields using a hybrid computational-experimental approach:
- Step 1 : Employ quantum chemical calculations to predict reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods .
- Step 2 : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions .
- Step 3 : Validate predictions with small-scale experiments, iterating until >80% yield is achieved.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Use multi-technique structural elucidation:
- X-ray crystallography : Resolve the crystal structure to determine bond lengths, dihedral angles (e.g., pyrimidine ring vs. substituent planes), and hydrogen-bonding networks, as seen in analogous pyrimidine derivatives .
- NMR spectroscopy : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC) to confirm substituent positions.
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrimidines with antimicrobial/immunomodulatory activity):
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .
- Enzyme inhibition : Test against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric kinetic assays.
- Cytotoxicity : Use MTT assays on human cell lines to assess safety margins.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Reactivity : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding functionalization strategies .
- Docking studies : Perform molecular docking with AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., bacterial enzymes) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key binding residues.
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Step 1 : Compare experimental conditions (e.g., cell lines, assay protocols, solvent systems) to identify variables affecting results.
- Step 2 : Investigate polymorphism by crystallizing the compound under different conditions and comparing bioactivity of polymorphs .
- Step 3 : Validate using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).
Q. What strategies mitigate hazards during synthesis (e.g., toxic intermediates)?
- Methodological Answer :
- Process Design : Replace hazardous reagents (e.g., chlorinated solvents) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect unstable intermediates and adjust conditions dynamically.
- Waste management : Segregate and neutralize reactive byproducts (e.g., sulfonic acids) via controlled hydrolysis before disposal .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer :
- Dihedral Angle Analysis : Correlate substituent orientations (e.g., phenoxy vs. pyrimidine planes) with bioactivity. For example, a 12.8° twist in analogous compounds enhances membrane permeability .
- Hydrogen Bonding : Identify intramolecular bonds (e.g., N–H⋯N) that stabilize active conformations or intermolecular interactions critical for target binding .
Data Analysis & Experimental Design
Q. How to design a study comparing this compound to structurally similar derivatives?
- Methodological Answer :
- Cluster Analysis : Group derivatives by substituent patterns (e.g., halogen placement, sulfonamide groups) using cheminformatics tools (e.g., RDKit).
- Principal Component Analysis (PCA) : Reduce high-dimensional data (e.g., IC, logP, solubility) to identify key drivers of activity.
- Statistical Validation : Use ANOVA or machine learning (e.g., random forest) to confirm significance of structural features .
Q. What advanced separation techniques purify this compound from complex mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
